BMS-193885 - 186185-03-5

BMS-193885

Catalog Number: EVT-262970
CAS Number: 186185-03-5
Molecular Formula: C33H42N4O6
Molecular Weight: 590.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-193885, also known as 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester, is a potent and selective antagonist of the neuropeptide Y1 receptor (Y1R). [, ] Neuropeptide Y (NPY) is a neurotransmitter widely distributed in the central and peripheral nervous systems and is involved in various physiological functions, including appetite regulation, anxiety, stress response, and cardiovascular control. [] BMS-193885 has been primarily used as a pharmacological tool in preclinical studies to investigate the role of Y1R in various physiological and pathological conditions.

Desmethyl Analog of BMS-193885

    Compound Description: This compound is a structural analog of BMS-193885, lacking a methyl group compared to the parent compound []. While its specific structure is not detailed in the provided abstract, it is being investigated as a potential PET tracer for neuropeptide Y1 receptors [].

    Relevance: The desmethyl analog is structurally related to BMS-193885 and is being investigated for its potential as a PET tracer, indicating potential similar binding affinity for neuropeptide Y1 receptors []. Its development highlights the exploration of structural modifications to BMS-193885 to identify compounds with improved imaging properties while potentially maintaining its biological activity.

Neuropeptide Y

    Compound Description: Neuropeptide Y (NPY) is a 36-amino acid neuropeptide that plays a crucial role in various physiological functions, including appetite regulation, energy balance, anxiety, and stress responses [].

    Relevance: BMS-193885 acts as a selective antagonist for the Neuropeptide Y1 receptor (Y1R) [, ]. BMS-193885 binds to Y1R and blocks the effects of NPY, thereby impacting the physiological processes regulated by this neuropeptide system. Understanding NPY's functions is crucial to comprehending the rationale behind developing Y1R antagonists like BMS-193885 for therapeutic purposes.

Ethanol

    Compound Description: Ethanol, commonly known as alcohol, is a psychoactive substance known for its effects on the central nervous system [].

    Relevance: Studies investigated the impact of BMS-193885 on the reinforcing properties of ethanol []. While BMS-193885 did not alter the expression of ethanol-induced conditioned place preference (CPP), suggesting that blocking Y1R might not directly interfere with the rewarding effects of ethanol [], this research highlights the exploration of NPY system modulation in the context of addiction-related behaviors.

Source and Classification

BMS-193885 was developed by Bristol-Myers Squibb and falls under the category of small molecule pharmaceuticals. It specifically targets the neuropeptide Y1 receptor, which is a G-protein coupled receptor involved in neurotransmission. The compound is classified as a competitive antagonist, exhibiting high affinity for the neuropeptide Y1 receptor with an inhibition constant (Ki) of approximately 3.3 nM .

Synthesis Analysis

The synthesis of BMS-193885 involves several steps that utilize various chemical reactions to construct its complex molecular framework. The compound can be synthesized through a multi-step process that typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors, including aromatic amines and piperidine derivatives.
  2. Reagents: Common reagents include coupling agents and solvents such as dimethylformamide or acetonitrile.
  3. Reaction Conditions: Key parameters such as temperature, time, and pH are carefully controlled to ensure high yields and purity. For instance, reactions are often conducted under reflux conditions or at elevated temperatures for several hours.
  4. Purification: After synthesis, products are purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity level, typically ≥98% .

The synthesis has been documented in literature that provides detailed methodologies for producing both the parent compound and its radiolabeled analogs for research purposes .

Molecular Structure Analysis

BMS-193885 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H30N4O3C_{22}H_{30}N_{4}O_{3}, and it has a molecular weight of approximately 398.5 g/mol.

Key Structural Features:

  • Aromatic Rings: The presence of methoxyphenyl groups enhances lipophilicity and receptor binding affinity.
  • Piperidine Moiety: This contributes to the compound's ability to penetrate biological membranes effectively.
  • Urea Linkage: This functional group plays a crucial role in binding interactions with the neuropeptide Y1 receptor.

The three-dimensional conformation of BMS-193885 is essential for its interaction with the target receptor, influencing both binding affinity and selectivity .

Chemical Reactions Analysis

BMS-193885 undergoes various chemical reactions relevant to its pharmacological activity:

  1. Binding Interactions: As a competitive antagonist, it binds reversibly to the neuropeptide Y1 receptor, preventing the action of endogenous neuropeptides.
  2. Metabolism: In vivo studies indicate that BMS-193885 is metabolized primarily in the liver, where it undergoes phase I metabolic reactions, including oxidation and N-demethylation.
  3. Radiolabeling: For imaging studies, BMS-193885 can be radiolabeled with carbon-11 using [^11C]phosgene as a precursor, allowing for positron emission tomography imaging to study receptor distribution in vivo .
Mechanism of Action

BMS-193885 exerts its pharmacological effects primarily through antagonism of the neuropeptide Y1 receptor. By binding to this receptor:

  • It inhibits downstream signaling pathways typically activated by neuropeptide Y.
  • This blockade results in decreased appetite and reduced food intake, making it a candidate for obesity treatment.

Studies have demonstrated that administration of BMS-193885 leads to significant reductions in body weight in animal models through modulation of feeding behavior .

Physical and Chemical Properties Analysis

BMS-193885 exhibits several notable physical and chemical properties:

These properties are crucial for formulating BMS-193885 into suitable dosage forms for therapeutic use .

Applications

BMS-193885 has significant potential applications in various scientific fields:

  1. Pharmacology: Its primary application lies in obesity research as an appetite suppressant.
  2. Neuroscience: The compound is used to study neuropeptide Y signaling pathways and their implications in mood regulation and stress responses.
  3. Imaging Studies: Radiolabeled versions of BMS-193885 are utilized in positron emission tomography studies to visualize neuropeptide Y receptors in vivo.

Properties

CAS Number

186185-03-5

Product Name

BMS-193885

IUPAC Name

dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C33H42N4O6

Molecular Weight

590.7 g/mol

InChI

InChI=1S/C33H42N4O6/c1-21-28(31(38)42-4)30(29(22(2)35-21)32(39)43-5)25-10-6-11-26(19-25)36-33(40)34-15-8-16-37-17-13-23(14-18-37)24-9-7-12-27(20-24)41-3/h6-7,9-12,19-20,23,30,35H,8,13-18H2,1-5H3,(H2,34,36,40)

InChI Key

WMYSXJSJXZFODY-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-193885; BMS 193885; BMS193885; UNII-819SRG2Y6N.

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.